molecular formula C18H14ClNO5 B2935603 2-(7-Chloro-1-oxoisochroman-3-carboxamido)-3-methylbenzoic acid CAS No. 923122-05-8

2-(7-Chloro-1-oxoisochroman-3-carboxamido)-3-methylbenzoic acid

Cat. No.: B2935603
CAS No.: 923122-05-8
M. Wt: 359.76
InChI Key: QWMWAHOUUPGGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Chloro-1-oxoisochroman-3-carboxamido)-3-methylbenzoic acid is a useful research compound. Its molecular formula is C18H14ClNO5 and its molecular weight is 359.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

One study focuses on the discovery of a series of nonpeptide angiotensin II receptor antagonists, showcasing the importance of ortho-substituted acids for high affinity and good oral antihypertensive potency. The research underlines the synthetic versatility of similar compounds in developing potent medications for hypertension (Carini et al., 1991).

Catalytic Applications

Research demonstrates the use of amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This methodology highlights the compound's potential in synthesizing carboxamides of expected structure in excellent yields, emphasizing its role in organic synthesis and catalytic applications (Müller et al., 2005).

Computational and Structural Analysis

A computational study of a similar compound, 2,4,6-Trihydroxybenzoic acid, in vacuo and in water solution, reveals insights into its conformational stability and intramolecular hydrogen bonding. Such studies are crucial for understanding the molecular basis of its biological activities and designing related compounds with desired properties (Mammino & Kabanda, 2010).

Antitumor and Medicinal Chemistry

Research into the synthesis and chemistry of imidazotetrazines demonstrates the potential of related structures in developing novel broad-spectrum antitumor agents. The ability to form compounds with curative activity against certain leukemias may act as a foundation for further exploration of 2-(7-Chloro-1-oxoisochroman-3-carboxamido)-3-methylbenzoic acid derivatives in cancer treatment (Stevens et al., 1984).

Environmental and Aquatic Fate of Chemical Compounds

A review on the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the environmental impact of widely used preservatives, which share functional similarities with the compound . Understanding the biodegradability, ubiquity, and potential for forming chlorinated by-products in water could inform environmental risk assessments of related chemical entities (Haman et al., 2015).

Properties

IUPAC Name

2-[(7-chloro-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO5/c1-9-3-2-4-12(17(22)23)15(9)20-16(21)14-7-10-5-6-11(19)8-13(10)18(24)25-14/h2-6,8,14H,7H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMWAHOUUPGGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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